tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

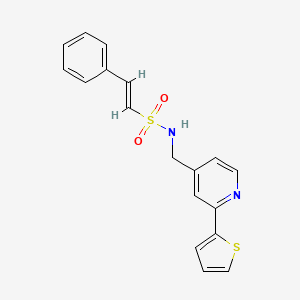

“tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate” is a chemical compound with the linear formula C19H25BBrNO4 . It is a significant intermediate of 1H-indazole derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. The key step of this scheme was the introduction of the TBS-protected enyne side chain at the 4-position. This was achieved through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis

The InChI code for this compound is 1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-9-8-13-14(21)10-12(11-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 .Chemical Reactions Analysis

This compound can be used in various chemical reactions. For instance, it can be used in the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis

The compound has a molecular weight of 309.21 . It is typically in the form of a crystal . The melting point is 116°C .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Annulated γ-Carbolines and Heteropolycycles : A research study by Zhang and Larock (2003) described the synthesis of various γ-carboline derivatives through palladium-catalyzed intramolecular iminoannulation. This process utilized N-substituted 2-bromo-1H-indole-3-carboxaldehydes with an alkyne-containing tether on the indole nitrogen, leading to the formation of tert-butylimines and subsequently, gamma-carbolines with excellent yields. These compounds are significant due to their potential biological activity and use in further chemical synthesis (Zhang & Larock, 2003).

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : Kong et al. (2016) synthesized an important intermediate in the development of biologically active compounds such as crizotinib. This compound was synthesized in three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. Its structure was confirmed through MS and 1H NMR spectrum analysis, showcasing its relevance in medicinal chemistry and drug discovery efforts (Kong et al., 2016).

Material Science Applications

Enhanced Brightness Emission-tuned Nanoparticles : Fischer, Baier, and Mecking (2013) explored the use of tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate in the development of emission-tuned nanoparticles. Through Suzuki-Miyaura chain growth polymerization, they generated heterodisubstituted polyfluorenes that afforded stable nanoparticles with bright fluorescence emission. These findings are significant for applications in material science, particularly in the development of fluorescent materials and devices (Fischer, Baier, & Mecking, 2013).

Analytical Chemistry

Crystal Structure and DFT Study : Ye et al. (2021) conducted a detailed analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives. Through X-ray diffraction and DFT calculations, they examined the crystallographic and conformational analysis, revealing insights into the physicochemical properties of the compound. Such studies are crucial for understanding the molecular structure and potential applications in synthetic chemistry and material science (Ye et al., 2021).

将来の方向性

作用機序

Target of Action

Tert-Butyl 4-bromo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound could be various proteins or enzymes involved in these biological processes.

Mode of Action

It’s known that the compound can be acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. In a broader context, this compound could affect various biochemical pathways due to its potential interaction with different biological targets.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential role as an intermediate in the synthesis of various indazole derivatives with diverse biological activities , the results of its action could be manifold.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cold environment (0-10°C) to maintain its stability

特性

IUPAC Name |

tert-butyl 4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BBrNO4/c1-17(2,3)24-16(23)22-9-8-13-14(21)10-12(11-15(13)22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYOUMYUUYLTMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3C(=O)OC(C)(C)C)C(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BBrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-oxoethyl}acetamide](/img/structure/B2924337.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2924342.png)

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924343.png)

![N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2924351.png)